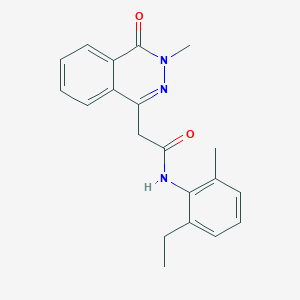

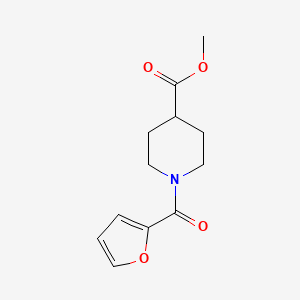

N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide often involves the reaction of different reagents and intermediates. For instance, Rady and Barsy (2006) describe the synthesis of phthalazine derivatives, a class to which our compound belongs, by reacting ethyl 2-arylhydrazono-3-butyrates with cyano-acetamides to yield various derivatives including phthalazine, which is confirmed through analytical and spectral analysis (Rady & Barsy, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can be complex and diverse. Sharma et al. (2018) synthesized a related compound and analyzed its structure using various techniques like NMR and X-ray diffraction, revealing intricate details like intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives, including those related to N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, are varied. For example, compounds like N-methyl-N-phenyl-acetamide demonstrate specific conformational properties and bonding parameters, as discussed by Gowda et al. (2007) (Gowda et al., 2007).

Physical Properties Analysis

The physical properties of these compounds are typically elucidated through spectroscopic techniques. Paventi et al. (1996) conducted a study on the polymer derived from a similar phthalazine compound, utilizing techniques like NMR and FT-IR spectroscopy for structural analysis (Paventi et al., 1996).

Chemical Properties Analysis

The chemical properties of N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide-like compounds can be diverse, involving interactions with various molecules. Bharathy et al. (2021) explored the interactions and properties of a similar compound in different solvents using DFT methods, providing insights into the reactivity and behavior of such compounds (Bharathy et al., 2021).

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

This research delves into the metabolism of chloroacetamide herbicides in human and rat liver microsomes. It focuses on the metabolic pathways that lead to the formation of DNA-reactive compounds, highlighting the complex process involving acetochlor and related compounds. The study contributes to understanding the potential risks associated with herbicide exposure and their metabolic fate within biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Evaluation of Anticancer and Antimicrobial Compounds

This research outlines the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, demonstrating their potential as anticancer and antimicrobial agents. The study provides insights into the development of novel therapeutic agents, showcasing the broad applications of chemical compounds in treating diseases and infections (Kumar et al., 2019).

Facile Synthesis of Heterocyclic Compounds

This study presents a method for synthesizing various heterocyclic compounds, including phthalazine derivatives. It emphasizes the versatility of N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in creating compounds with potential applications in medicinal chemistry and drug design (Rady & Barsy, 2006).

Chemoselective Acetylation for Antimalarial Drug Synthesis

This research explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. The study contributes to the field of green chemistry by providing an environmentally friendly method for synthesizing intermediates for antimalarial drugs, demonstrating the compound's utility in pharmaceutical manufacturing processes (Magadum & Yadav, 2018).

Structure/Activity Studies for Opioid Agonists

This research explores the structure and activity of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, investigating their potential as opioid kappa agonists. The study contributes to understanding the chemical basis of analgesic efficacy and may inform the development of new pain management therapies (Barlow et al., 1991).

Propriétés

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-4-14-9-7-8-13(2)19(14)21-18(24)12-17-15-10-5-6-11-16(15)20(25)23(3)22-17/h5-11H,4,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPNABWBZJMYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-4-hydroxybenzohydrazide](/img/structure/B5589538.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)

![2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)

methanone](/img/structure/B5589562.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)

![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)